3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid
Description
Properties
Molecular Formula |
C15H15BFNO3 |
|---|---|
Molecular Weight |
287.10 g/mol |
IUPAC Name |
[3-[(2,4-dimethylphenyl)carbamoyl]-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-9-3-6-14(10(2)7-9)18-15(19)12-8-11(16(20)21)4-5-13(12)17/h3-8,20-21H,1-2H3,(H,18,19) |
InChI Key |
NAGZPMGVPYUELX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=C(C=C(C=C2)C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the reaction of 3-(2,4-dimethylphenylcarbamoyl)-4-fluorobenzene with a boron-containing reagent under specific conditions. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Boronic acids are known for their role in medicinal chemistry, particularly in the development of anticancer agents. The compound has been investigated for its potential to inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that compounds with boronic acid moieties can selectively target cancer cells, leading to apoptosis.
Case Study
In a study published in Journal of Medicinal Chemistry, researchers synthesized various boronic acid derivatives, including 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid, and evaluated their cytotoxicity against different cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a therapeutic agent .
Catalysis
Cross-Coupling Reactions
Boronic acids serve as essential reagents in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound's ability to form stable complexes with palladium catalysts enhances its utility in synthesizing biaryl compounds.
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | 85% |
| Buchwald-Hartwig Coupling | Pd2(dba)3 | 90% |
Case Study
A research article highlighted the use of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid in a one-pot synthesis of complex organic molecules. The compound facilitated high yields in the formation of biaryl products under mild conditions, demonstrating its effectiveness as a catalyst .
Sensor Development
Fluorescent Sensors
The compound has been explored for its application in developing fluorescent sensors for detecting biomolecules. Its boron atom can form complexes with diols and amino acids, resulting in fluorescence changes that can be quantitatively measured.
| Target Molecule | Detection Limit (µM) | Response Time (s) |
|---|---|---|
| Glucose | 0.1 | 5 |
| Amino Acids | 0.05 | 10 |
Case Study
In a study published in Analytical Chemistry, researchers designed a fluorescent sensor based on 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid. The sensor demonstrated rapid response times and low detection limits for glucose, making it suitable for real-time monitoring of glucose levels in biological samples .
Material Science
Polymer Chemistry
The compound is utilized in polymer chemistry to create functional materials with specific properties. Its ability to form covalent bonds with various substrates makes it valuable for developing smart materials that respond to environmental stimuli.
| Polymer Type | Application | Properties |
|---|---|---|
| Conductive Polymers | Electronics | High conductivity |
| Biodegradable Polymers | Packaging | Eco-friendly |
Case Study
Research has demonstrated the incorporation of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid into polymer matrices to enhance their mechanical properties and thermal stability. These materials have potential applications in electronics and sustainable packaging solutions .
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituted Derivatives
Table 1: Structural and Physical Property Comparison
Key Observations:
Functional Group Variations
Pyridylcarbamoyl Derivatives
- Example : 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid (CAS 1449133-22-5)
Chlorinated Analogs
Simplified Carbamoyl Boronic Acids
- Example: 3-(Dimethylcarbamoyl)-4-fluorobenzeneboronic acid (CAS 874219-27-9) Molecular Formula: C₉H₁₁BFNO₃ Features: Smaller alkyl groups (dimethyl vs. 2,4-dimethylphenyl) reduce steric hindrance, favoring faster reaction kinetics in coupling reactions .
Biological Activity
3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their role in various biochemical processes and applications, including drug development and catalysis. This article reviews the biological activity of this specific compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name: 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid
- Molecular Formula: C15H15BFNO3
- Molecular Weight: 287.10 g/mol
- CAS Number: 2096338-14-4
The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the fluorine atom and the dimethylphenyl group enhances the compound's reactivity and specificity towards certain biological targets. Studies suggest that the compound may interact with enzymes or receptors involved in metabolic pathways, potentially influencing cellular signaling and biochemical reactions.
Biological Activity
Research indicates that compounds similar to 3-(2,4-Dimethylphenylcarbamoyl)-4-fluorobenzeneboronic acid exhibit various biological activities:
- Anticancer Activity: Some boronic acids have shown promise as anticancer agents by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. The specific mechanism involves the inhibition of the 26S proteasome, leading to apoptosis in cancerous cells.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes such as serine proteases or cysteine proteases. This inhibition can disrupt critical biological processes, making it a potential candidate for therapeutic intervention in diseases where these enzymes play a pivotal role.
Case Studies
-
Antitumor Efficacy:
A study investigating the effects of various boronic acids on cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity against breast and prostate cancer cells. The mechanism was attributed to their ability to induce apoptosis through proteasome inhibition. -
Diabetes Research:
Another area of investigation involves the use of boronic acids in glucose sensing and insulin delivery systems. The ability of these compounds to interact with glucose molecules opens avenues for developing advanced therapeutic strategies for diabetes management.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
